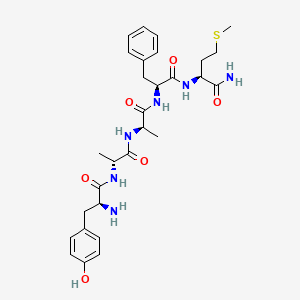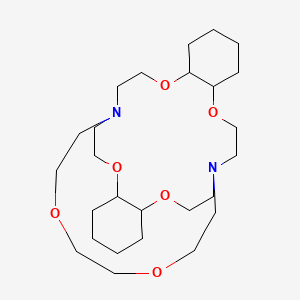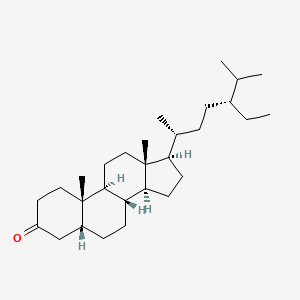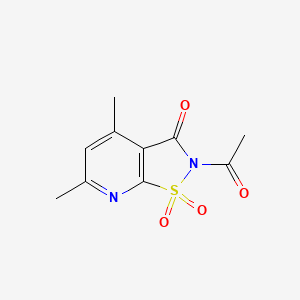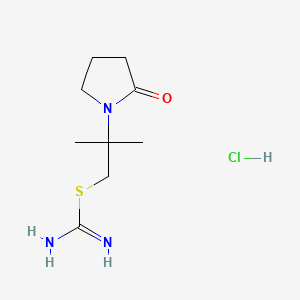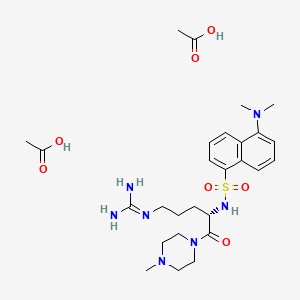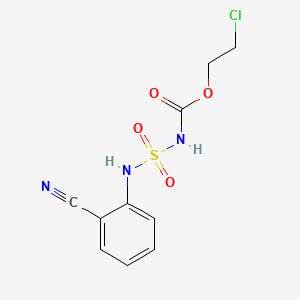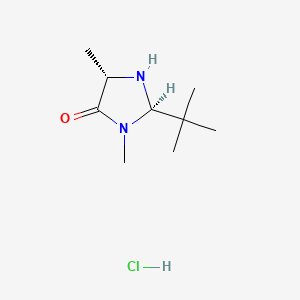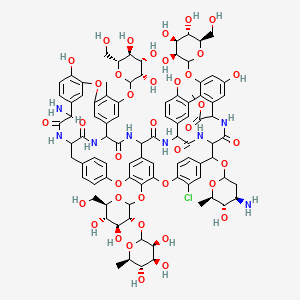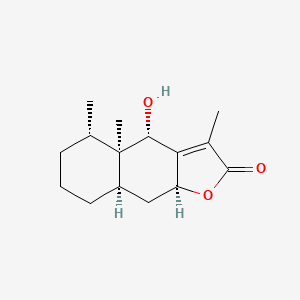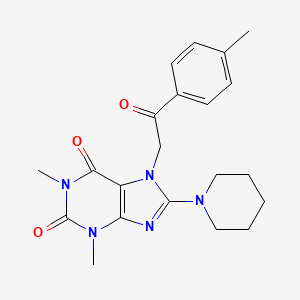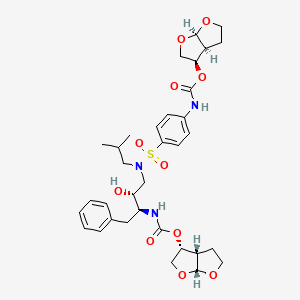
Darunavir dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Darunavir dicarbamate is a derivative of darunavir, a well-known antiretroviral medication used in the treatment and prevention of human immunodeficiency virus (HIV) infection. This compound retains the core structure of darunavir but includes additional carbamate groups, which may influence its pharmacokinetic and pharmacodynamic properties. This compound is of interest due to its potential enhanced efficacy and stability compared to its parent compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of darunavir dicarbamate typically involves the introduction of carbamate groups to the darunavir molecule. One common method is the reaction of darunavir with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Techniques such as hot-melt extrusion and spray-drying may be employed to produce the final pharmaceutical formulation .
化学反応の分析
Types of Reactions: Darunavir dicarbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Darunavir dicarbamate has several scientific research applications, including:
Chemistry: Used as a model compound to study carbamate chemistry and reactivity.
Biology: Investigated for its potential antiviral properties and interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for HIV and other viral infections. .
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
Darunavir dicarbamate exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for the processing of viral precursor proteins and the maturation of infectious virions. The compound binds to the active site of the protease, preventing the cleavage of the gag-pol polyprotein and thereby inhibiting viral replication. This mechanism is similar to that of darunavir, but the additional carbamate groups may enhance binding affinity and stability .
類似化合物との比較
特性
CAS番号 |
1971057-59-6 |
|---|---|
分子式 |
C34H45N3O11S |
分子量 |
703.8 g/mol |
IUPAC名 |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[4-[[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C34H45N3O11S/c1-21(2)17-37(49(41,42)24-10-8-23(9-11-24)35-33(39)47-29-19-45-31-25(29)12-14-43-31)18-28(38)27(16-22-6-4-3-5-7-22)36-34(40)48-30-20-46-32-26(30)13-15-44-32/h3-11,21,25-32,38H,12-20H2,1-2H3,(H,35,39)(H,36,40)/t25-,26-,27-,28+,29-,30-,31+,32+/m0/s1 |
InChIキー |
QAEABAUOBFKJOZ-KDWZEFHUSA-N |
異性体SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)O[C@H]5CO[C@@H]6[C@H]5CCO6 |
正規SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)OC5COC6C5CCO6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



